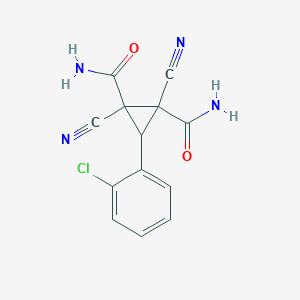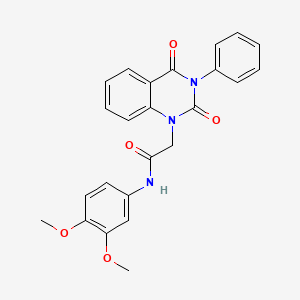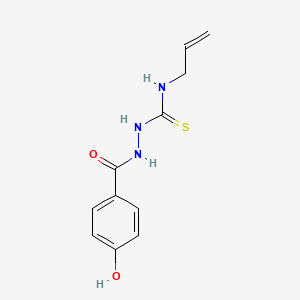![molecular formula C21H17ClN2O3 B11049171 (4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11049171.png)
(4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol typically involves multiple steps, starting with the preparation of the core benzodioxin structure. This is followed by the introduction of the phenyldiazenyl group through a diazotization reaction, and finally, the addition of the chlorophenyl group via a substitution reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Propriétés
Formule moléculaire |
C21H17ClN2O3 |
|---|---|
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanol |
InChI |
InChI=1S/C21H17ClN2O3/c22-15-8-6-14(7-9-15)21(25)17-12-19-20(27-11-10-26-19)13-18(17)24-23-16-4-2-1-3-5-16/h1-9,12-13,21,25H,10-11H2 |
Clé InChI |
HFOADCUNAJLANY-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C(C(=C2)N=NC3=CC=CC=C3)C(C4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11049091.png)
![4-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11049098.png)

![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11049125.png)
![ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11049131.png)
![5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione](/img/structure/B11049141.png)
![Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11049143.png)

![2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11049167.png)
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11049170.png)

![Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate](/img/structure/B11049182.png)
![2-(1-Adamantyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11049185.png)
![N-[(4-{3-[(4-chlorophenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide](/img/structure/B11049189.png)